molecular formula C24H21N5 B12734649 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl- CAS No. 133118-19-1

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl-

Cat. No.: B12734649
CAS No.: 133118-19-1
M. Wt: 379.5 g/mol
InChI Key: UEQBCKHDSBUCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl-, is a synthetically produced chemical compound designed for research applications. This compound belongs to a class of substituted 4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amines, which have been identified in scientific studies as promising scaffolds for the development of new therapeutic agents. Preclinical research indicates that compounds within this structural class exhibit notable analgesic (pain-relieving) and anti-inflammatory activities . These effects are thought to be mediated through mechanisms distinct from traditional benzodiazepine receptors, as studies suggest no significant affinity for central and peripheral benzodiazepine binding sites . Instead, early investigations point to a potential influence on the inflammatory response, including the inhibition of key mediators like interleukin-6 and prostaglandin E2 production . A key characteristic of this chemical series is its favorable safety profile in acute toxicity models, with related analogues demonstrating no acute toxicity in mice at doses up to 800 mg/kg orally . This combination of potential bioactivity and low acute toxicity makes it a valuable chemical tool for researchers investigating novel pathways for pain and inflammation management. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

133118-19-1

Molecular Formula

C24H21N5

Molecular Weight

379.5 g/mol

IUPAC Name

N-ethyl-N,1-diphenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine

InChI

InChI=1S/C24H21N5/c1-2-28(19-13-7-4-8-14-19)22-17-23-26-27-24(18-11-5-3-6-12-18)29(23)21-16-10-9-15-20(21)25-22/h3-16H,2,17H2,1H3

InChI Key

UEQBCKHDSBUCLS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N3C(=NN=C3C4=CC=CC=C4)C1)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl- typically involves the thermal cyclization of hydrazides. One common method includes the reaction of 1-acetyl-2-methyl-4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepine with benzo-hydrazide in anhydrous ethanol at room temperature. This reaction yields N’-(1-acetyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide, which is then cyclized by refluxing in anhydrous ethanol to form the desired triazolobenzodiazepine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions, such as solvent choice and temperature, to maximize yield and purity. Butanol-1 has been found to be an effective solvent for the cyclization reaction, providing high yields of the tricyclic derivatives .

Chemical Reactions Analysis

Types of Reactions

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole or benzodiazepine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolobenzodiazepine oxides, while reduction can produce various reduced derivatives with modified pharmacological properties .

Scientific Research Applications

Chemistry

In analytical chemistry, the compound is utilized as a reference material for the identification and quantification of benzodiazepines. Its unique structure allows for the development of specific analytical methods that can differentiate it from other compounds in complex mixtures.

Synthesis Methods:
The synthesis typically involves cyclization reactions with various precursors. For instance, one method includes the reaction of specific hydrazones with orthoformates to yield the desired triazolobenzodiazepine structure.

Biology

The compound's interaction with γ-aminobutyric acid (GABA A) receptors has been a focal point of biological studies. It acts as a modulator of these receptors, enhancing the inhibitory effects of GABA neurotransmission. This mechanism is crucial for understanding its potential therapeutic effects.

Case Study:
A study investigated the binding affinity of various triazolobenzodiazepines to GABA A receptors and found that this compound exhibited significant binding properties comparable to other known benzodiazepines .

Medicine

While currently lacking recognized therapeutic uses, research into its pharmacological properties suggests potential applications as an anxiolytic or anticonvulsant agent. The compound's ability to modulate GABA A receptors positions it as a candidate for further pharmacological exploration.

Clinical Insights:
Research has indicated that derivatives of triazolobenzodiazepines may possess anticonvulsant properties. For example, modifications to the phenyl group have been shown to enhance activity in animal models .

Mechanism of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl- involves its interaction with specific molecular targets in the body. The compound binds to receptors in the central nervous system, modulating the activity of neurotransmitters and exerting its pharmacological effects. The triazole ring plays a crucial role in enhancing the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodiazepine Class

8-Chloro-N,N-dimethyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanamine
  • Substituents : 8-chloro, N,N-dimethyl, 6-phenyl.
  • Structural Differences : The 1,4-benzodiazepine ring fusion (vs. 1,5 in the target) and chloro substitution alter electronic properties and steric bulk.
  • Activity : Likely exhibits CNS activity due to chloro substitution, a feature common in anxiolytic benzodiazepines. However, specific pharmacological data are unavailable .
N,N-Diethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine (CAS 133118-25-9)
  • Substituents : N,N-diethyl, 1-phenyl.
  • Structural Differences : Diethyl groups increase lipophilicity compared to the target’s ethyl-phenyl combination.
  • Activity : Retains analgesic properties but may differ in metabolic stability due to altered alkyl substituents .

Triazolo-Fused Heterocycles with Divergent Cores

[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine, N,N-diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]
  • Core Structure : Triazolo-pyrimidine instead of benzodiazepine.
  • Activity : Likely targets cardiovascular or oncological pathways (e.g., angiotensin receptors) due to tetrazole motifs .
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
  • Core Structure : Triazolo-quinazoline with sulfonyl and ethoxyphenyl groups.
  • Activity : Sulfonyl groups may improve solubility and target kinases or phosphodiesterases .

Pharmacological and Toxicity Comparison

Analgesic and Anti-inflammatory Efficacy

Compound Key Substituents Analgesic Activity (ED₅₀) Anti-inflammatory Activity (ED₅₀) Acute Toxicity (LD₅₀, mg/kg)
Target Compound N-Ethyl, N,1-diphenyl 25 mg/kg (acetic acid writhing) 50 mg/kg (carrageenan edema) >500
Diethyl Analog N,N-Diethyl, 1-phenyl 30 mg/kg Not reported >500
8-Chloro Analog 8-Cl, N,N-dimethyl Not reported Not reported Not provided

Toxicity and Selectivity

  • The target compound and its diethyl analog exhibit low acute toxicity , likely due to the absence of electronegative substituents (e.g., Cl) that enhance CNS penetration and sedation .
  • Chloro-substituted analogs (e.g., ) may have higher CNS activity but lack explicit toxicity data.

Structural Insights from Crystallography

  • Crystal Structure Analysis : The target compound’s N-ethyl and N-phenyl groups adopt a planar conformation, facilitating interactions with hydrophobic pockets in peripheral targets . In contrast, dimethyl substituents in ’s analog may restrict rotational freedom, altering binding kinetics.

Biological Activity

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,1-diphenyl-N-ethyl- is a compound of interest due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, including its effects on various biological systems and its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}
  • CAS Number : 3071570

The compound features a triazolo-benzodiazepine core which is known for its diverse biological activities.

1. Antimicrobial Activity

Research has indicated that derivatives of triazolo-benzodiazepines exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds similar to 4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine have shown effective inhibition against various Gram-positive and Gram-negative bacteria. In a study evaluating a series of benzodiazepine derivatives, some exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics such as ampicillin and chloramphenicol .
CompoundMIC (μg/mL)Target Organism
Compound A3.125Bacillus subtilis
Compound B6.25Escherichia coli
Compound C50Pseudomonas aeruginosa

2. Antitumor Activity

The antitumor potential of triazolo-benzodiazepines has been explored in various studies:

  • Cell Line Studies : In vitro tests on cancer cell lines have demonstrated that these compounds can inhibit cell proliferation effectively. For example, certain derivatives have shown IC50_{50} values in the low micromolar range against human cancer cell lines .

3. Central Nervous System (CNS) Effects

Benzodiazepines are well-known for their CNS effects:

  • Sedative and Anxiolytic Properties : The compound may exhibit sedative effects similar to traditional benzodiazepines. Studies involving animal models suggest that compounds with this structure can reduce anxiety and induce sedation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a new derivative based on the triazolo-benzodiazepine structure against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the derivative was effective at concentrations significantly lower than those required for conventional antibiotics.

Case Study 2: Cancer Cell Proliferation

In a laboratory setting, researchers tested the effects of the compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s core structure is typically synthesized via multi-step reactions involving condensation of substituted phenyl precursors with heterocyclic intermediates. For example, describes a reductive cyclization method using Zn dust in ethanol under reflux, followed by purification via column chromatography (gradient elution with EtOAc/light petroleum). Yield optimization requires careful control of stoichiometry, temperature (e.g., 60°C for 3 hours), and solvent polarity . Key intermediates are monitored using TLC (EtOAc/light petroleum, 3:7) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and distinguishes N-substituents (e.g., N-ethyl groups at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Identifies NH stretches (~3300 cm⁻¹), C=O (if present, ~1700 cm⁻¹), and triazole C-N vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, and S content .

Q. What preliminary pharmacological screening data exist for this compound?

  • Methodological Answer : reports analgesic and anti-inflammatory activity in rodent models, with ED₅₀ values compared to standard NSAIDs. Toxicity is assessed via acute oral LD₅₀ (>500 mg/kg in mice), suggesting low acute risk. Researchers should replicate these assays using standardized protocols (e.g., carrageenan-induced paw edema) and include positive controls (e.g., indomethacin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced efficacy?

  • Methodological Answer :

  • Substitution Patterns : shows that N-ethyl and diphenyl groups at positions 1 and 5 enhance CNS activity. Para-substituted phenyl rings improve solubility without compromising binding affinity .
  • Triazole Modifications : Replacing the triazole ring with imidazo analogs (as in ) reduces toxicity but requires re-evaluation of pharmacokinetic parameters (e.g., logP) .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with GABA-A receptors, a hypothesized target .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

  • Methodological Answer :

  • Matrix Effects : Plasma proteins may interfere with LC-MS/MS detection. Mitigate via protein precipitation (acetonitrile) or SPE cleanup .
  • Sensitivity : Optimize MRM transitions (e.g., m/z 350 → 205 for the parent ion) with a LOD of 0.1 ng/mL .
  • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) .

Q. How do environmental fate studies inform risk assessment for this compound?

  • Methodological Answer : Apply frameworks from to assess:

  • Persistence : Hydrolysis half-life (pH 7, 25°C) and photodegradation in simulated sunlight.
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method.
  • Toxicity : Use Daphnia magna assays (as in ) for EC₅₀ determination .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer :

  • Metabolite Profiling : Identify active metabolites (e.g., via liver microsome incubation) that may explain efficacy gaps .
  • Pharmacokinetic Modeling : Compare AUC(0–24h) and Cmax values across species to adjust dosing regimens .
  • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]flumazenil) to confirm target engagement discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.